(5Z)-2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-5-[4-(propan-2-yl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-2-[(1E)-2-(2,4-DICHLOROPHENYL)ETHENYL]-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a triazole ring fused to a thiazole ring, along with various substituents such as dichlorophenyl and isopropylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-[(1E)-2-(2,4-DICHLOROPHENYL)ETHENYL]-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the triazole and thiazole precursors, which are then fused together under specific reaction conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents such as dichloromethane or ethanol. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Additionally, stringent quality control measures are implemented to maintain the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-[(1E)-2-(2,4-DICHLOROPHENYL)ETHENYL]-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(5Z)-2-[(1E)-2-(2,4-DICHLOROPHENYL)ETHENYL]-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-2-[(1E)-2-(2,4-DICHLOROPHENYL)ETHENYL]-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Triazolothiazoles: Other compounds in this class share similar structural features and may exhibit comparable chemical and biological properties.
Dichlorophenyl derivatives: Compounds with dichlorophenyl groups may have similar reactivity and applications.
Isopropylphenyl derivatives:
Uniqueness
The uniqueness of (5Z)-2-[(1E)-2-(2,4-DICHLOROPHENYL)ETHENYL]-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific combination of structural features, which confer distinct chemical properties and potential applications. Its unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C22H17Cl2N3OS |
---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
(5Z)-2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-5-[(4-propan-2-ylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H17Cl2N3OS/c1-13(2)15-5-3-14(4-6-15)11-19-21(28)27-22(29-19)25-20(26-27)10-8-16-7-9-17(23)12-18(16)24/h3-13H,1-2H3/b10-8+,19-11- |
InChI Key |
ABYRHQKCUKPNRQ-OVYHWSPPSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=C(C=C(C=C4)Cl)Cl)S2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C=CC4=C(C=C(C=C4)Cl)Cl)S2 |
Origin of Product |
United States |
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